molecular formula C13H18O2 B018673 rac Ibuprofen-d3 CAS No. 121662-14-4

rac Ibuprofen-d3

Cat. No. B018673
M. Wt: 209.3 g/mol
InChI Key: HEFNNWSXXWATRW-HPRDVNIFSA-N
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Description

Synthesis Analysis

The synthesis of racemic ibuprofen involves several key steps, starting from isobutylbenzene. The process typically includes acylation, carboxylation, and resolution steps to produce the racemic mixture. For the deuterated version, specific steps would involve the introduction of deuterium atoms at targeted positions, possibly during the acylation or at later stages to produce "rac Ibuprofen-d3" (Alshahateet, 2010).

Molecular Structure Analysis

The molecular structure of ibuprofen consists of a benzene ring substituted with an isobutyl group and a propionic acid chain. In "rac Ibuprofen-d3," deuterium atoms would replace hydrogen atoms at specific positions, which could affect the compound's vibrational modes and chemical reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR are typically used to analyze and confirm the structure of such deuterated compounds (Alshahateet, 2011).

Chemical Reactions and Properties

Ibuprofen undergoes various chemical reactions, including esterification, hydrogenation, and oxidation. The introduction of deuterium atoms in "rac Ibuprofen-d3" may influence these reactions by altering reaction kinetics and mechanisms due to the isotope effect. Studies on similar deuterated compounds can provide insights into these alterations (Babazadeh, 2006).

Physical Properties Analysis

The physical properties of "rac Ibuprofen-d3," such as melting point, solubility, and crystal structure, may differ slightly from non-deuterated ibuprofen due to the presence of deuterium. These differences can be studied using techniques like differential scanning calorimetry (DSC) and solubility tests in various solvents (Dwivedi et al., 1992).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with biological molecules, and interaction with enzymes, could be influenced by the substitution of hydrogen with deuterium in "rac Ibuprofen-d3." These effects are crucial for understanding the pharmacokinetics and metabolism of the deuterated drug, which can be explored through in vitro and in vivo studies (Davies, 1998).

Scientific Research Applications

“rac Ibuprofen-d3”, or “®-(+)-Ibuprofen-d3”, is a chiral drug extensively used in research laboratories for various purposes . Its applications in scientific research encompass a wide range, including investigating biochemical and physiological effects, evaluating advantages and limitations for lab experiments, and exploring future directions .

  • Biochemical and Physiological Effects Research

    • “rac Ibuprofen-d3” is used in research laboratories to investigate its biochemical and physiological effects . The specific methods of application or experimental procedures would depend on the particular biochemical or physiological effect being studied.
  • Enzymatic Kinetic Resolution

    • In a study, the enzymatic kinetic resolution of ibuprofen, using TLL immobilized on MWCNT-OH was investigated . An epoxide linker (3-Glycidyloxypropyl) trimethoxysilane (GPTMS) was used for functionalization of CNT, then the immobilization of TLL was carried out .
  • Synthesis and Biological Evaluation

    • There has been research into the synthesis, theoretical investigations, and biological evaluation of ibuprofen drug hybrids . The specific methods of application or experimental procedures would depend on the particular synthesis or biological evaluation being conducted.
  • Cardiovascular, Neurodegenerative, Diabetes and Cancer Disease Therapy

    • Non-steroidal anti-inflammatory drugs (NSAIDs) like “rac Ibuprofen-d3” are being evaluated for their potential role in the prevention or therapy of diseases like cardiovascular, neurodegenerative, diabetes, and cancer . The specific methods of application or experimental procedures would depend on the particular disease being studied.
  • Gene Editing

    • “rac Ibuprofen-d3” is used in gene editing research . The specific methods of application or experimental procedures would depend on the particular gene editing technique being used.
  • Synthesis of More Potent and Selective Derivatives

    • Novel practical and asymmetric approaches are still being developed for the synthesis of ibuprofen and its more potent and selective derivatives . The specific methods of application or experimental procedures would depend on the particular synthesis technique being used.

properties

IUPAC Name

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481299
Record name rac-Ibuprofen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Ibuprofen-d3

CAS RN

121662-14-4
Record name rac-Ibuprofen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121662-14-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Sharma, S Guttikar, G Solanki, DP Patel… - Bioanalysis, 2012 - Future Science
… Stock solution (1.0 mg/ml) of the IS was prepared by dissolving appropriate amount of rac-ibuprofen-d3 in methanol. An aliquot of 200 µl of this solution was further diluted to 10.0 ml in …
Number of citations: 15 www.future-science.com
JM Kallio, M Lahti, A Oikari… - Environmental science & …, 2010 - ACS Publications
… A volume of 20−100 μL of the bile of fish exposed to the DCF at environmentally relevant conditions in aquarium was diluted to 1 mL with water at pH 2.5 and 100 ng of rac-ibuprofen-d3 …
Number of citations: 120 pubs.acs.org
N Pérez-Lemus, R López-Serna, SI Pérez-Elvira… - Microchemical …, 2022 - Elsevier
This paper presents a comparison of three different analytical proposals for the determination of 60 pharmaceuticals and personal care products (PPCPs) in solid urban sewage sludge. …
Number of citations: 6 www.sciencedirect.com
JM Brozinski, M Lahti, A Oikari, L Kronberg - Environmental Science and …, 2011 - Springer
… Bile samples (20–100 μL) were diluted to 1 mL with water (pH adjusted to 2.5) and 100 ng of rac-ibuprofen-d3 (d3-IBF) was added as an internal standard. Oasis HLB (1 cc, 30 mg) …
Number of citations: 53 link.springer.com
J Su, C Zhang, Y Su, C Huang, J Zhao… - Clinical …, 2023 - Wiley Online Library
Ibuprofen is a nonsteroidal anti‐inflammatory agent. In this study, we compared the pharmacokinetic properties, bioequivalence, and safety of a newly developed generic formulation (…
Number of citations: 2 accp1.onlinelibrary.wiley.com
N Pérez-Lemus, R López-Serna, SI Pérez-Elvira… - Chemosphere, 2020 - Elsevier
Highlights • A method for the determination of PPCPs in sewage sludge was optimized and validated. • Microwave-assisted extraction combined with in-situ clean-up and filtration were …
Number of citations: 24 www.sciencedirect.com
N Pérez Lemus - 2020 - uvadoc.uva.es
Emerging pollutants (EPs) are a great concern because of their detrimental effects on the health of human beings as well as aquatic and terrestrial life [1]. EPs include pharmaceuticals …
Number of citations: 0 uvadoc.uva.es

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